2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile
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Overview
Description
2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a chloro group, a benzodiazole moiety, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole moiety, which is then coupled with a pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could result in the formation of a new carbon-nitrogen bond .
Scientific Research Applications
2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-[2-(5-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile: shares structural similarities with other benzodiazole and pyrrolidine derivatives.
This compound: is unique due to its specific substitution pattern and the presence of both a benzodiazole and pyridine ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-chloro-6-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-11-4-6-13-15(9-11)24-18(23-13)16-3-2-8-25(16)19(26)14-7-5-12(10-21)17(20)22-14/h4-7,9,16H,2-3,8H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTCFKRAAYOXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CCCN3C(=O)C4=NC(=C(C=C4)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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